Product packaging for 3H,4H-Pyrido[3,2-d][1,2,3]triazin-4-one(Cat. No.:CAS No. 37962-89-3)

3H,4H-Pyrido[3,2-d][1,2,3]triazin-4-one

Cat. No.: B2448627
CAS No.: 37962-89-3
M. Wt: 148.125
InChI Key: BPWKCMCCJSAUDE-UHFFFAOYSA-N
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Description

Product Overview 3H,4H-Pyrido[3,2-d][1,2,3]triazin-4-one ( 37962-89-3) is a high-purity heterocyclic compound offered for research and development purposes. This chemical serves as a valuable synthetic intermediate and scaffold in organic and medicinal chemistry. With the molecular formula C 6 H 4 N 4 O and a molecular weight of 148.12 g/mol, it features a fused pyridine and 1,2,3-triazin-4-one ring system . Research Applications and Value This compound belongs to a class of nitrogen-bridged heterocycles that are of significant interest in drug discovery. While direct literature on this specific molecule is limited, its core structure is a key precursor in constructing more complex polyheterocyclic systems. The 1,2,3-triazin-4-one moiety is a versatile pharmacophore, and related pyrido-triazine hybrids have been extensively investigated for their biological activities . For instance, structurally related pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine derivatives have demonstrated notable antiproliferative and anticancer properties in vitro against human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) . Similarly, other fused triazinone scaffolds, such as 1H-indole[3,2-d]-1,2,3-triazin-4(3H)-ones , have also been synthesized and evaluated for their antiproliferative activity . This highlights the broad potential of the triazinone core in oncology research. Researchers can utilize this compound as a fundamental building block to develop novel compounds for screening in these and other therapeutic areas. Key Identifiers CAS Number: 37962-89-3 Molecular Formula: C 6 H 4 N 4 O Molecular Weight: 148.12 g/mol SMILES: C1=CC2=C(C(=O)NN=N2)N=C1 Important Notice: This product is provided strictly For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N4O B2448627 3H,4H-Pyrido[3,2-d][1,2,3]triazin-4-one CAS No. 37962-89-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-pyrido[3,2-d]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O/c11-6-5-4(8-10-9-6)2-1-3-7-5/h1-3H,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWKCMCCJSAUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NN=N2)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3h,4h Pyrido 3,2 D 1 2 3 Triazin 4 One and Its Structural Analogs

Classical Synthetic Routes to the Pyrido[3,2-d]nih.govnih.govnih.govtriazin-4-one Core

Traditional approaches to constructing the pyrido nih.govnih.govnih.govtriazinone ring system have historically relied on foundational reactions in organic chemistry, primarily focusing on diazotization and subsequent cyclization steps.

Diazotization is a cornerstone process for the formation of the 1,2,3-triazine (B1214393) portion of the fused ring system. byjus.com This reaction typically involves the conversion of a primary aromatic amine into a diazonium salt, which then acts as an intermediate for subsequent cyclization. organic-chemistry.org The general mechanism begins with the in-situ generation of nitrous acid from sodium nitrite (B80452) and a strong mineral acid. byjus.comorganic-chemistry.org The primary amine, in this case, a 2-aminonicotinamide or a related derivative, attacks the nitrosonium ion to form an N-nitrosamine. This intermediate then tautomerizes and, upon loss of water, yields a diazonium salt. byjus.com

A straightforward protocol for synthesizing fused 1,2,3-triazinone systems has been developed based on a tandem diazotization/cyclization reaction. nih.govnih.gov In this approach, (1,2,5-oxadiazolyl)carboxamide derivatives, which are analogous to substituted aminonicotinamides, undergo this tandem reaction to form the triazinone ring. nih.govnih.gov The process demonstrates that the terminal nitrogen atom from the nitrosating reagent becomes incorporated into the newly formed triazinone ring. nih.gov This intramolecular azo coupling is a key strategy for creating fused triazine rings from suitable heterocyclic diazonium ions. chempedia.info

The formation of the final bicyclic pyrido-fused triazinone structure is achieved through a critical cyclization step. Following the diazotization of an appropriate aminopyridine precursor, such as 2-amino-3-carboxamidopyridine, the resulting diazonium salt undergoes an intramolecular reaction where the diazonium group is attacked by the adjacent amide nitrogen. This nucleophilic attack leads to the closure of the six-membered triazinone ring, yielding the 3H,4H-Pyrido[3,2-d] nih.govnih.govnih.govtriazin-4-one core.

A two-step route to benzo- and pyrido-fused 1,2,4-triazinyls, a structurally related system, highlights a common cyclization strategy. nih.gov This method involves the initial synthesis of N'-(het)aryl-N'-[2-nitro(het)aryl]hydrazides, which, after reduction of the nitro group, undergo an acid-mediated cyclodehydration to form the fused triazine ring. nih.gov While this example forms a 1,2,4-triazine (B1199460), the principle of preparing a linear precursor with appropriately positioned reactive groups that can be induced to cyclize is a fundamental and widely used strategy in the synthesis of fused heterocyclic systems, including the target pyridotriazinone.

Modern and Advanced Synthetic Approaches

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for constructing complex heterocyclic scaffolds. These include transition-metal catalysis, one-pot multicomponent reactions, and the use of innovative reaction technologies to improve yields and reduce reaction times.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are indispensable tools for creating carbon-carbon and carbon-heteroatom bonds. rsc.org While not always used for the initial construction of the heterocyclic core, these reactions are invaluable for the functionalization of pre-formed pyridotriazinone scaffolds. rsc.org For instance, a halogenated pyridotriazinone can be coupled with a wide variety of partners, including boronic acids (Suzuki), alkenes (Heck), or alkynes (Sonogashira), to install diverse substituents. organic-chemistry.org

The versatility and functional group tolerance of palladium catalysts, supported by appropriately designed ligands, enable a broad substrate scope. rsc.orgresearchgate.net This approach allows for the late-stage modification of the core structure, which is highly advantageous for creating libraries of analogs for chemical biology or materials science applications. The development of novel monophosphine ligands continues to expand the capabilities of these reactions, allowing for the coupling of previously unreactive substrates. researchgate.net

The synthesis of substituted pyridines, a key component of the target scaffold, has been successfully achieved through one-pot multicomponent reactions. nih.govekb.eg These strategies often involve the reaction of 1,3-dicarbonyl compounds, aldehydes, and a nitrogen source under mild conditions to construct the pyridine (B92270) ring in a highly chemo- and regioselective manner. nih.gov Extending this philosophy, a hypothetical MCR for a pyridotriazinone could involve the initial formation of a functionalized pyridine ring in situ, followed by a subsequent intramolecular cyclization to form the fused triazinone ring without isolating intermediates. Such processes are prized for their atom economy, reduced reaction times, and operational simplicity. nih.gov

The use of high-pressure assisted technology, particularly with tools like the Q-Tube reactor, offers a safe and efficient method for conducting organic reactions at elevated temperatures and pressures. nih.govnih.gov This technique has been successfully applied to the synthesis of various fused nitrogen heterocycles, including pyridotriazine derivatives. nih.gov The Q-Tube reactor allows reactions to be heated above the normal boiling point of the solvent, which significantly increases the reaction rate. mdpi.com

The increased pressure reduces the reaction volume, thereby increasing the effective concentration of reactants and their collision frequency, which can lead to cleaner reactions and higher yields. nih.gov In one study, a trifluoroacetic acid-catalyzed condensation to form a novel pyridotriazine derivative was conducted in a Q-tube reactor at 130 °C for 40 minutes, resulting in a superb 94% yield, which was found to be superior to traditional reflux conditions. nih.gov This demonstrates the power of high-pressure assisted synthesis as a green, economical, and highly effective alternative to conventional heating methods. mdpi.com

Table 1: Comparison of Synthetic Methodologies

Methodology Description Advantages Disadvantages
Classical Routes
Diazotization/Cyclization Two-step process involving formation of a diazonium salt from an aminopyridine precursor, followed by intramolecular ring closure. Well-established, reliable for specific substrates. Often requires stoichiometric reagents, can have moderate yields, may require isolation of intermediates.
Modern Approaches
Palladium-Catalyzed Cross-Coupling Functionalization of a pre-formed heterocyclic core using a palladium catalyst to form C-C or C-heteroatom bonds. High functional group tolerance, broad substrate scope, ideal for late-stage diversification. Requires a pre-formed core, catalyst cost and removal can be an issue.
One-Pot/Multicomponent Reactions Combination of three or more reactants in a single vessel to form the final product through a cascade of reactions. High atom economy, reduced waste and reaction time, operational simplicity. Development of new reactions can be complex, optimization may be challenging.

Table 2: Chemical Compounds Mentioned

Compound Name
3H,4H-Pyrido[3,2-d] nih.govnih.govnih.govtriazin-4-one
Acetic acid
2-Amino-3-carboxamidopyridine
2-Aminonicotinamide
Nitrous acid
Palladium
Sodium nitrite
Thiourea
Trifluoroacetic acid

Precursor Chemistry and Intermediate Transformations in Pyrido[3,2-d]nih.govmdpi.comniscpr.res.intriazin-4-one Synthesis

The synthesis of the 3H,4H-Pyrido[3,2-d] nih.govmdpi.comniscpr.res.intriazin-4-one heterocyclic system is fundamentally rooted in the chemistry of ortho-substituted pyridine derivatives. The strategic placement of reactive functional groups on the pyridine ring is crucial for the successful construction of the fused triazinone ring. The most established and direct route relies on precursors derived from 2-aminonicotinic acid and its analogs.

Key Precursors and Reagents

The primary precursor for the synthesis of the Pyrido[3,2-d] nih.govmdpi.comniscpr.res.intriazin-4-one scaffold is 2-aminopyridine-3-carboxylic acid, also known as 2-aminonicotinic acid. sigmaaldrich.comnih.gov This compound possesses the essential ortho-disposed amino and carboxylic acid groups required for the annelation of the triazinone ring. Functional derivatives of this precursor, such as its corresponding esters (e.g., methyl or ethyl 2-aminonicotinate) or amides (2-aminonicotinamide), also serve as viable starting points. The choice of precursor can influence reaction solubility and the reactivity of the carboxyl group during the cyclization step.

The critical reagent for initiating the transformation is a diazotizing agent, which is responsible for converting the primary aromatic amino group into a diazonium salt. Typically, nitrous acid (HNO₂) is used, generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

Precursor NameChemical StructureKey Functional GroupsPrimary Reagents
2-Aminopyridine-3-carboxylic acidC₆H₆N₂O₂2-Amino, 3-CarboxylSodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)
Methyl 2-aminopyridine-3-carboxylateC₇H₈N₂O₂2-Amino, 3-MethoxycarbonylSodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)
2-Aminopyridine-3-carboxamideC₆H₇N₃O2-Amino, 3-CarboxamidoSodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)

Intermediate Transformations: From Precursor to Product

The conversion of 2-aminonicotinic acid to 3H,4H-Pyrido[3,2-d] nih.govmdpi.comniscpr.res.intriazin-4-one proceeds through a well-defined sequence of intermediate transformations. The mechanism is initiated by the diazotization of the primary amino group, followed by a rapid intramolecular cyclization.

Formation of the Diazonium Salt Intermediate : The first step is the reaction of the 2-amino group of the nicotinic acid precursor with nitrous acid at low temperatures (typically 0–5 °C) to prevent the premature decomposition of the resulting salt. The acidic medium protonates nitrous acid, which ultimately forms the nitrosonium ion (NO⁺). This potent electrophile is attacked by the nucleophilic amino group, leading to the formation of an N-nitrosamine intermediate after a series of proton transfers and water elimination. This intermediate tautomerizes and subsequently loses a water molecule to yield the pivotal pyridine-2-diazonium-3-carboxylate intermediate.

Intramolecular Cyclization : The diazonium salt is a transient species. The negatively charged carboxylate group (or the neutral carbonyl oxygen of the ester/amide) acts as an intramolecular nucleophile. It attacks the terminal nitrogen of the adjacent diazonium group. This nucleophilic attack results in the closure of the six-membered triazinone ring.

Final Aromatization/Tautomerization : The cyclization event is followed by the elimination of a proton to form the stable, fused aromatic system of 3H,4H-Pyrido[3,2-d] nih.govmdpi.comniscpr.res.intriazin-4-one. The final product exists in tautomeric forms, with the keto form being predominant.

This sequence represents a classic example of using diazotization chemistry to facilitate the synthesis of fused 1,2,3-triazine heterocycles.

StepTransformationKey IntermediateDescription
1DiazotizationPyridine-2-diazonium-3-carboxylateThe primary amino group of the precursor is converted into a diazonium salt using in situ generated nitrous acid under cold, acidic conditions.
2Intramolecular CyclizationCyclic intermediateThe ortho-carboxylate group acts as a nucleophile, attacking the diazonium group to form the six-membered triazinone ring.
3Deprotonation3H,4H-Pyrido[3,2-d] nih.govmdpi.comniscpr.res.intriazin-4-oneLoss of a proton from the nitrogen atom results in the formation of the final, stable heterocyclic product.

Reactivity and Mechanistic Investigations of the Pyrido 3,2 D 1 2 3 Triazin 4 One Ring System

Ring-Opening Reactions ofnih.govnih.govresearchgate.netTriazin-4(3H)-one Nuclei

The thermal behavior of the nih.govnih.govresearchgate.nettriazine-3(H)-4-one fragment has been investigated using anthra[1,2-d] nih.govnih.govresearchgate.nettriazine-4,7,12(3H)-trione as a representative substrate. nih.gov The thermal decomposition of this compound is initiated by heating, with an optimal temperature range identified between 110–115 °C. nih.gov This process is visually marked by the evolution of nitrogen gas from the reaction mixture. nih.gov

The reaction involves the thermolysis of the triazinone ring, which leads to the elimination of a molecule of nitrogen. nih.gov This initial step is a critical transformation that paves the way for the formation of highly reactive intermediates, fundamentally altering the chemical structure of the starting material. nih.gov This ring-opening reaction is a key step in a sequence that allows for the construction of more complex heterocyclic systems. nih.gov

Following the thermal elimination of nitrogen from the triazinone nucleus, a significant molecular rearrangement occurs. The probable mechanism for the thermolysis of compounds like anthra[1,2-d] nih.govnih.govresearchgate.nettriazine-4,7,12(3H)-trione involves the initial formation of an azetidinone intermediate after nitrogen elimination. nih.gov This intermediate subsequently undergoes ring-opening rearrangements to form a highly reactive iminoketene. nih.govnih.gov

This in situ-generated iminoketene is a crucial intermediate that dictates the subsequent reaction pathways. nih.gov It possesses the structural characteristics of a heterodiene, making it an ideal candidate for participating in cycloaddition reactions. nih.gov The formation of this iminoketene intermediate is a pivotal event that transforms the stable triazinone into a versatile precursor for further synthetic applications. nih.govnih.gov

Cycloaddition Reactions Involving Triazinone Derivatives

The iminoketene intermediate generated from the thermal ring-opening of the triazinone acts as a heterodiene in [4+2]-cycloaddition reactions. nih.gov This reactivity has been effectively harnessed using various pyridine (B92270) derivatives and quinoline (B57606) as dienophiles. nih.gov The reaction between the in situ-generated iminoketene from anthra[1,2-d] nih.govnih.govresearchgate.nettriazine-4,7,12(3H)-trione and these nitrogen-containing heterocycles provides an efficient method for synthesizing complex, fused-ring systems such as 6H-naphtho[2,3-H]pyrido(quinolino)[2,1-b]quinazoline-6,9,14-trione. nih.gov

The reaction is typically carried out using an excess of the pyridine derivative, which serves as both a reagent and a solvent. nih.gov The influence of substituents on the pyridine ring affects the outcome and yield of the final products. nih.gov For instance, pyridines with a chlorine atom or a methyl group in the second position react to form dihydrogenated cyclic compounds as the final products. nih.gov However, steric hindrance, such as in the case of 2,6-dimethylpyridine, can prevent the reaction from occurring. nih.gov

Table 1: Cycloaddition of Anthra[1,2-d] nih.govnih.govresearchgate.nettriazine-4,7,12(3H)-trione with Various Pyridine Derivatives Data sourced from scientific literature. nih.gov

Dienophile Product Yield (%)
Pyridine 6H-Naphtho[2,3-h]pyrido[2,1-b]quinazoline-6,9,14-trione 78
3-Methylpyridine 3-Methyl-6H-naphtho[2,3-h]pyrido[2,1-b]quinazoline-6,9,14-trione 75
4-Methylpyridine 2-Methyl-6H-naphtho[2,3-h]pyrido[2,1-b]quinazoline-6,9,14-trione 72
Quinoline 6H-Naphtho[2,3-h]quinolino[2,1-b]quinazoline-6,9,14-trione 81
2-Chloropyridine Dihydrogenated cyclic compound 65
2,3-Dimethylpyridine Dihydrogenated cyclic compound 68

Nucleophilic and Electrophilic Transformations of the Pyrido[3,2-d]nih.govnih.govresearchgate.nettriazin-4-one Scaffold

The pyrido[3,2-d] nih.govnih.govresearchgate.nettriazin-4-one scaffold can be functionalized through transformations involving halogenated precursors. A key synthetic strategy involves the nucleophilic substitution of a halogen atom, typically chlorine, on the triazine or a fused heterocyclic system. This approach allows for the introduction of various functional groups onto the core structure.

For example, in the synthesis of related pyrido[3',2':4,5]thieno[3,2-d]1,2,3-triazine derivatives, a crucial step involves the reaction of a tricyclic 4-chloro-pyridothienotriazine intermediate with N-nucleophiles. This reaction proceeds via nucleophilic substitution, where the chlorine atom at the 4-position is displaced by the incoming nucleophile to yield the desired 4-amino substituted compounds. This demonstrates the utility of halogenated triazine precursors in building molecular diversity from the pyridotriazinone scaffold.

Acylation and Sulfonylation of Triazinone Derivatives

Currently, there is a notable gap in the scientific literature regarding the direct acylation and sulfonylation of the parent 3H,4H-Pyrido[3,2-d] nih.govnih.govmdpi.comtriazin-4-one ring system. Research has predominantly centered on the synthesis and modification of related fused heterocyclic systems.

One area of related research involves the synthesis of pyrido[3',2':4,5]thieno[3,2-d]1,2,3-triazine-4(3H)-ones. These compounds are synthesized from 2-thioxo-1,2-dihydro-3-carbonitriles via 3-amino-thieno[2,3-b]pyridine-2-carboxamides. nih.gov The process involves the diazotization of the 3-amino-thieno[2,3-b]pyridine-2-carboxamide precursors to form the triazinone ring. nih.govju.edu.sa While this demonstrates the formation of a triazinone ring fused with a pyridine system, it does not involve the direct acylation or sulfonylation of a pre-existing pyrido[3,2-d] nih.govnih.govmdpi.comtriazin-4-one.

Further derivatization of these thieno-fused analogues has been explored. For instance, the synthesis of various 3-substituted-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives has been achieved, but these modifications are typically introduced during the construction of the heterocyclic system rather than by substitution on the triazinone ring itself. researchgate.netresearchgate.net

The table below summarizes the synthesis of a related thieno-fused pyridotriazinone system, which is the closest available information in the literature.

Starting MaterialKey IntermediateReactionProductReference
2-Thioxo-1,2-dihydro-3-carbonitriles3-Amino-thieno[2,3-b]pyridine-2-carboxamidesDiazotizationPyrido[3',2':4,5]thieno[3,2-d]1,2,3-triazine-4(3H)-ones nih.gov

Derivatization Strategies and Functionalization of Pyrido 3,2 D 1 2 3 Triazin 4 One Scaffolds

Introduction of Diverse Substituents at Peripheral Ring Positions

The functionalization of the pyrido[3,2-d] nih.govnih.govnih.govtriazine scaffold by introducing diverse substituents is a primary strategy to explore its structure-activity relationships (SAR). A notable approach involves modifications at the C-6 position of the pyridine (B92270) ring. In a study aimed at developing inhibitors for Pim-1 kinase, a serine/threonine kinase implicated in prostate cancer, a series of novel pyrido[3,2-d]-1,2,3-triazine derivatives were synthesized. nih.gov This work demonstrated that appropriate substitutions at the C-6 position were critical for both kinase inhibition and antiproliferative effects against human prostate cancer cell lines (LNcap and PC-3). nih.gov

The synthesis involved creating a library of compounds with various substituted aniline (B41778) moieties at this position. The findings revealed that the nature of the substituent on the aniline ring significantly influenced the inhibitory activity. For instance, compounds featuring specific substitutions exhibited potent Pim-1 inhibitory activity with IC50 values in the low micromolar range. nih.gov

Table 1: Examples of C-6 Substituted Pyrido[3,2-d] nih.govnih.govnih.govtriazine Derivatives and their Pim-1 Inhibitory Activity nih.gov

Compound ID C-6 Substituent (R) Pim-1 IC50 (μM)
6b 4-(4-methylpiperazin-1-yl)aniline 0.69
6h 4-(pyrrolidin-1-yl)aniline 0.60
6m 4-(piperidin-1-yl)aniline 0.80
6i 4-morpholinoaniline >10
6j 4-(4-hydroxypiperidin-1-yl)aniline 1.8

Another key position for derivatization is the C-4 position of the triazinone ring. Synthetic strategies often involve the creation of a 4-chloro intermediate, which can then readily react with various N-nucleophiles to introduce a range of amino substituents. nih.gov This method provides a versatile route to 4-amino-substituted pyrido[3,2-d] nih.govnih.govnih.govtriazines, further expanding the chemical diversity of the scaffold. nih.gov

Regioselective Functionalization Approaches

Regioselective functionalization is critical for controlling the precise location of substituents on the pyrido[3,2-d] nih.govnih.govnih.govtriazin-4-one scaffold, which is essential for optimizing biological activity. The inherent electronic properties of the heterocyclic system can direct the outcome of reactions.

An important consideration in the functionalization of related nitrogen-containing fused heterocycles is the potential for different sites of reaction. For example, in the amination of 5-chloro-3-(4-chlorophenyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyrazine, nucleophilic substitution can occur at two different positions. The direct displacement of the chlorine atom is known as ipso-substitution, while substitution at the C-8 position is termed tele-substitution. beilstein-journals.org In the case of this specific scaffold, reactions with various primary amines were found to proceed exclusively via tele-substitution, highlighting a strong regiochemical preference. beilstein-journals.org

Furthermore, regioselectivity is a key factor in cyclization reactions used to form fused ring systems. In the synthesis of benzo nih.govsapub.orgimidazo[1,2-b] nih.govnih.govnih.govthiadiazine dioxides, N,N-Dialkyl-N′-chlorosulfonyl chloroformamidines undergo regioselective reactions with 1,3-NCC bis-nucleophilic benzimidazole derivatives to produce a specific isomer of the fused product. researchgate.net Such regiochemical control is vital for the unambiguous synthesis of complex heterocyclic architectures and is guided by the relative reactivity of the different nucleophilic and electrophilic centers within the reacting molecules.

Synthesis of Poly-substituted and Heteroatom-Modified Pyrido[3,2-d]nih.govnih.govnih.govtriazin-4-one Derivatives

The strategic derivatization and functionalization of the pyrido[3,2-d] nih.govnih.govnih.govtriazin-4-one scaffold are pivotal for modulating its physicochemical and biological properties. The introduction of various substituents and heteroatoms can significantly influence the molecule's planarity, electronic distribution, and potential for intermolecular interactions, thereby fine-tuning its therapeutic potential. Synthetic strategies are primarily focused on the modification of the precursor, 3-aminopyridine-2-carboxamide (B1253797), or post-cyclization functionalization of the pyridotriazinone ring system.

A common and effective method for the synthesis of analogous fused 1,2,3-triazin-4-one systems involves the diazotization of an ortho-amino carboxamide. For instance, the synthesis of pyrazolo[3,4-d] nih.govnih.govnih.govtriazin-4-ones is achieved through the diazotization of 3-amino-1H-pyrazole-4-carboxamides followed by the cyclization of the resulting diazonium salt. nih.gov Similarly, new pyrido[3',2':4,5]thieno[3,2-d]1,2,3-triazine-4(3H)-ones have been synthesized from 3-amino-thieno[2,3-b]pyridine-2-carboxamides. nih.gov This suggests that a primary route to poly-substituted pyrido[3,2-d] nih.govnih.govnih.govtriazin-4-ones would involve the initial synthesis of variously substituted 3-aminopyridine-2-carboxamides.

The introduction of substituents onto the pyridine ring of the scaffold can be achieved by starting with appropriately substituted pyridine precursors. Halogenated, alkylated, or alkoxylated 3-aminopyridine-2-carboxylic acids or their corresponding carboxamides can serve as versatile starting materials. These precursors can then undergo diazotization and cyclization to yield the desired substituted pyridotriazinone.

Furthermore, modifications can be introduced at the N-3 position of the triazine ring. This is typically achieved by alkylation or arylation of the N-H group after the formation of the core scaffold. Such modifications can alter the lipophilicity and steric profile of the molecule.

Heteroatom modifications primarily involve the introduction of sulfur or oxygen, often by utilizing precursors that contain these atoms or through subsequent reactions on the formed scaffold. For example, thionation of the 4-oxo group can be a potential route to introduce sulfur.

Detailed research findings on the synthesis of specific poly-substituted and heteroatom-modified pyrido[3,2-d] nih.govnih.govnih.govtriazin-4-one derivatives are limited in publicly available literature. However, based on the synthetic routes for analogous heterocyclic systems, a variety of derivatives can be postulated. The following table provides a representative, though not exhaustive, list of potential derivatives and the general synthetic strategies that could be employed for their synthesis.

Compound IDR1R2R3Synthetic Strategy
1a HHHDiazotization and cyclization of 3-aminopyridine-2-carboxamide.
1b 6-ClHHStarting from 3-amino-6-chloropyridine-2-carboxamide.
1c 7-OCH₃HHStarting from 3-amino-7-methoxypyridine-2-carboxamide.
1d HHCH₃N-alkylation of the parent compound 1a .
1e HHPhN-arylation of the parent compound 1a .
1f 6,8-Br₂HHBromination of the parent compound 1a .

This table is illustrative and based on general synthetic principles for analogous heterocyclic systems due to the limited specific data for the target compound.

The synthesis of these derivatives would allow for a systematic exploration of the structure-activity relationships of the pyrido[3,2-d] nih.govnih.govnih.govtriazin-4-one scaffold, potentially leading to the discovery of novel therapeutic agents. Further research is warranted to fully explore the synthetic possibilities and biological activities of this class of compounds.

Structure Activity Relationship Sar Studies of Pyrido 3,2 D 1 2 3 Triazin 4 One Derivatives

Impact of Substituent Variation on Molecular Recognition and Binding

The interaction of pyrido[3,2-d] nih.govdntb.gov.uanih.govtriazin-4-one derivatives with their biological targets is highly dependent on the nature and position of various substituents on the heterocyclic core. These modifications dictate the compounds' ability to fit into binding pockets and form crucial interactions, such as hydrogen bonds and hydrophobic interactions, which are essential for molecular recognition and binding affinity.

Correlation between Structural Features and Biological Potential in Research Models

The therapeutic potential of pyrido[3,2-d] nih.govdntb.gov.uanih.govtriazin-4-one derivatives has been explored in various research models, revealing a strong correlation between their structural attributes and biological effects.

A significant area of investigation for this class of compounds has been their activity as kinase inhibitors. The Pim-1 kinase, a proto-oncogene implicated in various cancers, has been a primary target. Structure-activity relationship analyses have demonstrated that substitutions at the C-6 position of the pyrido[3,2-d] nih.govdntb.gov.uanih.govtriazin-4-one scaffold are crucial for potent Pim-1 inhibition. nih.gov

A study focusing on a series of these derivatives revealed that compounds with specific substitutions at the C-6 position exhibited the most potent Pim-1 inhibitory activity. nih.gov For example, derivatives with certain aromatic and aliphatic side chains at this position displayed IC50 values in the sub-micromolar range. nih.gov

Interactive Table: Pim-1 Kinase Inhibitory Activity of Selected Pyrido[3,2-d] nih.govdntb.gov.uanih.govtriazin-4-one Derivatives nih.gov

CompoundC-6 SubstituentPim-1 IC50 (μM)
6b 4-(dimethylamino)butanamide0.69
6h 3-methoxybenzamide0.60
6m 4-fluorobenzamide0.80

It is important to note that while the pyrido[3,2-d] nih.govdntb.gov.uanih.govtriazin-4-one scaffold has been optimized for Pim-1 inhibition, publicly available research did not provide specific structure-activity relationship studies for this exact scaffold against CDK2 or mTOR kinases. Studies on related but distinct isomers, such as pyrido[3,2-d]pyrimidines, have shown activity against PI3K/mTOR, but these findings are not directly applicable to the 3H,4H-Pyrido[3,2-d] nih.govdntb.gov.uanih.govtriazin-4-one core structure. nih.govdntb.gov.ua

The kinase inhibitory activity of pyrido[3,2-d] nih.govdntb.gov.uanih.govtriazin-4-one derivatives often translates into anti-proliferative effects in cancer cell lines. The same structural modifications that enhance kinase inhibition, particularly substitutions at the C-6 position, have been shown to contribute to potent cytotoxicity in cellular models. nih.gov

Several derivatives have demonstrated strong inhibitory activity against human prostate cancer cell lines, such as LNcap and PC-3, with IC50 values in the low micromolar range. nih.gov For instance, compound 6j , a derivative with a specific C-6 modification, was found to decrease the levels of downstream signaling molecules p-BAD and p-4E-BP1 in a dose-dependent manner in PC-3 cells, confirming its mechanism of action through the Pim-1 signaling pathway. nih.gov

Interactive Table: Anti-proliferative Activity of Selected Pyrido[3,2-d] nih.govdntb.gov.uanih.govtriazin-4-one Derivatives in Prostate Cancer Cell Lines nih.gov

CompoundLNcap IC50 (μM)PC-3 IC50 (μM)
6b 3.544.12
6i 2.893.65
6j 2.132.58
6m 1.892.24

The investigation into the antimicrobial properties of the core 3H,4H-Pyrido[3,2-d] nih.govdntb.gov.uanih.govtriazin-4-one scaffold is limited in publicly available literature. However, studies on a closely related series of pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine derivatives have shed some light on their potential as antifungal agents. It is crucial to note that these compounds contain an additional thiophene (B33073) ring fused to the pyridine (B92270) moiety.

In this thieno-fused series, certain compounds exhibited notable antifungal activity, particularly against hyphomycetes, with efficacy comparable to the standard antifungal agent miconazole. nih.gov The specific structural features responsible for this activity in the thieno-fused analogues were not fully elucidated in the available abstracts. No specific data on the antibacterial activity of the parent pyrido[3,2-d] nih.govdntb.gov.uanih.govtriazin-4-one derivatives could be identified in the searched literature.

Scaffold Hopping and Bioisosteric Replacement Strategies in Ligand Design

The development of novel pyrido[3,2-d] nih.govdntb.gov.uanih.govtriazin-4-one derivatives has benefited from modern medicinal chemistry strategies such as scaffold hopping and bioisosteric replacement. Scaffold hopping involves replacing the core structure of a known active compound with a different, often structurally distinct, scaffold while retaining the desired biological activity.

The pyrido[3,2-d] nih.govdntb.gov.uanih.govtriazin-4-one scaffold itself has been identified through scaffold hopping approaches aimed at discovering new classes of Pim-1 kinase inhibitors. nih.gov This strategy allows for the exploration of novel chemical space and can lead to compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar physical or chemical properties, is a complementary strategy often employed in the optimization of these novel scaffolds. While the general principles of bioisosterism are widely applied in drug design, specific examples detailing the bioisosteric replacement of moieties on the pyrido[3,2-d] nih.govdntb.gov.uanih.govtriazin-4-one core were not extensively detailed in the reviewed literature.

Computational Approaches to SAR Elucidation (e.g., Docking Studies for Binding Modes)

Computational methods, particularly molecular docking, have been instrumental in understanding the structure-activity relationships of pyrido[3,2-d] nih.govdntb.gov.uanih.govtriazin-4-one derivatives at the molecular level. Docking studies have been employed to predict and rationalize the binding modes of these compounds within the active sites of their target proteins.

In the context of Pim-1 kinase inhibition, docking studies have provided valuable insights into the key interactions that govern ligand binding. nih.gov These studies have confirmed the importance of the hydrogen bond formed between the 3-N of the triazine ring and the backbone of Lys67 in the hinge region of the kinase. nih.gov Additionally, the aromatic aniline (B41778) substituent at the 4-position has been shown to engage in a crucial π-π stacking interaction with Phe49. nih.gov These computational models are in good agreement with the experimentally observed SAR, providing a rational basis for the design of more potent and selective inhibitors. The insights gained from such studies guide the selection of new substituents for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Mechanistic Insights into Biological Interactions of Pyrido 3,2 D 1 2 3 Triazin 4 One Derivatives

Exploration of Molecular Targets (e.g., Enzyme Active Sites, Kinase Domains)

Research has identified that derivatives of the pyrido[3,2-d] nih.govencyclopedia.pubnih.govtriazine core primarily exert their biological effects by targeting and inhibiting specific protein kinases, which are crucial regulators of cellular processes.

Pim-1 Kinase: A significant molecular target for this heterocyclic system is the Pim-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a key role in cell survival and proliferation. nih.govresearchgate.net A novel series of substituted pyrido[3,2-d]-1,2,3-triazines were designed and synthesized as Pim-1 inhibitors. nih.govresearchgate.net Several of these derivatives displayed potent in vitro inhibitory activity against Pim-1 kinase, with IC50 values in the sub-micromolar to low micromolar range. nih.gov For instance, compounds 6b , 6h , and 6m from this series showed the most potent Pim-1 inhibition with IC50 values of 0.69 µM, 0.60 µM, and 0.80 µM, respectively. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Another critical kinase domain targeted by this scaffold is VEGFR-2, a receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels. nih.govresearchgate.net Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. A series of 4-substituted-6-chloro-pyrido[3,2-d]-1,2,3-triazines demonstrated the ability to inhibit VEGFR-2 kinase activity. nih.govresearchgate.net The compound 6-chloro-4-(3-trifluoromethylanilino)-pyrido[3,2-d] nih.govencyclopedia.pubnih.govtriazin (referred to as 11d in the study) was identified as a notable inhibitor within this series. nih.govresearchgate.net

Table 1: Inhibitory Activity of Pyrido[3,2-d] nih.govencyclopedia.pubnih.govtriazine Derivatives against Kinase Targets

CompoundTarget KinaseIC50 (µM)Reference
Compound 6bPim-10.69 nih.gov
Compound 6hPim-10.60 nih.gov
Compound 6mPim-10.80 nih.gov
6-chloro-4-(3-trifluoromethylanilino)-pyrido[3,2-d] nih.govencyclopedia.pubnih.govtriazin (11d)VEGFR-2Less than half as active as PTK787 nih.govresearchgate.net

Modes of Action at the Cellular and Subcellular Level (e.g., Apoptosis Induction, Cell Cycle Modulation)

The inhibition of molecular targets like Pim-1 and VEGFR-2 by pyrido[3,2-d] nih.govencyclopedia.pubnih.govtriazine derivatives translates into distinct cellular and subcellular effects, primarily manifesting as anti-proliferative and apoptosis-inducing activities.

Anti-proliferative Effects: Derivatives targeting Pim-1 kinase have demonstrated strong anti-proliferative activity against human prostate cancer cell lines, including LNcap and PC-3 cells, with IC50 values in the low micromolar range. nih.gov Similarly, compounds designed as VEGFR-2 inhibitors exhibit potent growth inhibitory effects on human microvascular endothelial cells (MVECs), which is consistent with their anti-angiogenic mechanism. nih.govresearchgate.net Notably, the compound 6-chloro-4-(3-trifluoromethylanilino)-pyrido[3,2-d] nih.govencyclopedia.pubnih.govtriazin was found to be more active than the reference compound PTK787 in inhibiting the growth of MVECs. nih.govresearchgate.net

Modulation of Apoptotic Pathways: The mechanism of action for Pim-1 inhibitors extends to the modulation of downstream signaling pathways that regulate apoptosis. A western blot assay revealed that compound 6j , a pyrido[3,2-d]-1,2,3-triazine derivative, could decrease the phosphorylation levels of BAD (Bcl-2-associated death promoter) and 4E-BP1 in a dose-dependent manner in PC-3 cells. nih.gov BAD is a pro-apoptotic protein whose inactivation by phosphorylation is prevented by Pim-1 inhibition, thereby promoting apoptosis. 4E-BP1 is a translational repressor that, when phosphorylated, is inactivated, leading to protein synthesis and cell growth. By decreasing its phosphorylation, these compounds can inhibit cell proliferation.

Table 2: Cellular Activities of Pyrido[3,2-d] nih.govencyclopedia.pubnih.govtriazine Derivatives

Compound Class/ExampleCellular EffectAffected Cell Line(s)Subcellular MechanismReference
Pim-1 Inhibitors (e.g., 6b, 6i, 6j, 6m)Anti-proliferativeLNcap, PC-3 (Prostate Cancer)Decrease in p-BAD and p-4E-BP1 levels nih.gov
VEGFR-2 Inhibitors (e.g., 11d)Anti-proliferativeMVECs (Endothelial Cells)Inhibition of angiogenesis signaling nih.govresearchgate.net

Allosteric and Orthosteric Binding Site Analysis through Molecular Modeling

Molecular modeling and docking studies have provided critical insights into how pyrido[3,2-d] nih.govencyclopedia.pubnih.govtriazine derivatives interact with their target kinases, suggesting a predominantly orthosteric binding mode. Orthosteric inhibitors bind to the active site of an enzyme, typically competing with the endogenous substrate, such as ATP in the case of kinases. nih.gov This is in contrast to allosteric inhibitors, which bind to a distinct site on the enzyme to modulate its activity. nih.govnih.gov

Binding to Pim-1 Kinase: Docking studies of pyrido[3,2-d]-1,2,3-triazine inhibitors within the ATP-binding pocket of Pim-1 kinase revealed key molecular interactions responsible for their inhibitory activity. nih.govresearchgate.net The analysis showed that the 3-N atom of the triazine scaffold acts as a hydrogen bond acceptor, forming a crucial hydrogen bond with the backbone amide of Lys67 in the kinase hinge region. nih.govresearchgate.net Furthermore, the substituted 4-anilino group, a common feature in these inhibitors, engages in a key π-π stacking interaction with the aromatic ring of Phe49. nih.govresearchgate.net These interactions anchor the inhibitor in the orthosteric site, preventing the binding of ATP and subsequent phosphorylation of substrates.

Binding to VEGFR-2 Kinase: The potential binding modes of 4-substituted-6-chloro-pyrido[3,2-d]-1,2,3-triazines in complex with VEGFR-2 were also predicted using Surflex-Dock. researchgate.net While specific residue interactions from the search results are not detailed, the context of kinase inhibition by such scaffolds strongly implies binding within the ATP-binding cleft, which constitutes the orthosteric site. This mode of binding is characteristic of many small-molecule kinase inhibitors.

Kinetic and Thermodynamic Aspects of Ligand-Target Interactions in Enzyme Systems

The quantitative characterization of the binding between a ligand and its target is fundamental to understanding its efficacy. This involves analyzing both the kinetics (rates of binding and dissociation) and thermodynamics (energy changes upon binding) of the interaction.

For derivatives of 3H,4H-Pyrido[3,2-d] nih.govencyclopedia.pubnih.govtriazin-4-one, the most commonly reported kinetic parameter is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50% and is a measure of the inhibitor's potency. As detailed in section 6.1, several derivatives have shown potent inhibition of Pim-1 kinase with IC50 values in the sub-micromolar range (0.60 µM to 0.80 µM). nih.gov

However, a comprehensive analysis of the kinetic and thermodynamic properties for this specific scaffold is not extensively detailed in the currently available literature. Detailed kinetic studies to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) have not been widely reported. Similarly, thermodynamic parameters such as the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), which can be determined by techniques like Isothermal Titration Calorimetry (ITC), are not available in the reviewed sources. This information would be valuable for a deeper understanding of the binding affinity and the driving forces behind the ligand-target interaction.

Computational Chemistry and Theoretical Studies on Pyrido 3,2 D 1 2 3 Triazin 4 One Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods elucidate electronic structure, which in turn governs chemical reactivity and physical properties.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions involving heterocyclic compounds. nih.govmdpi.com DFT calculations are used to map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. nih.gov This allows for a detailed understanding of reaction pathways, regioselectivity, and the factors influencing reaction rates.

For the synthesis of pyrido[3,2-d] nih.govnih.govnih.govtriazine systems, DFT can be employed to:

Elucidate Reaction Pathways: Theoretical elucidation of reaction mechanisms, such as those for the formation of related pyrido[2,3-d]pyrimidines, involves identifying all elementary steps, including condensations, additions, and cyclizations. nih.gov

Analyze Catalyst Effects: DFT can model how a catalyst interacts with reactants to lower the activation energy, aiding in the selection or design of more efficient catalysts. mdpi.com

For instance, in the study of multicomponent reactions forming similar fused pyrimidines, DFT calculations at levels like M06-2X with appropriate basis sets can clarify the roles of intermediates and transition states, which is often difficult to achieve through experimental means alone. nih.gov

Table 1: Representative DFT Functionals and Basis Sets in Heterocyclic Chemistry

Functional Basis Set Typical Application
B3LYP 6-31G(d) Geometry optimization, frequency calculations
M06-2X def2-TZVPP Reaction mechanism, barrier height calculation

This table is interactive. You can sort and filter the data.

The 3H,4H-Pyrido[3,2-d] nih.govnih.govnih.govtriazin-4-one core can exist in different tautomeric forms, primarily the amide (lactam) and the aromatic imidic acid (lactim) forms. The relative stability of these tautomers is crucial as it affects the molecule's chemical behavior and its interactions with biological targets.

Quantum chemical calculations are essential for predicting the tautomeric equilibrium. wayne.edu By computing the total energies of each tautomer, often including corrections for zero-point vibrational energy and thermal contributions, the relative populations can be estimated using the Boltzmann distribution.

Key findings from theoretical studies on similar pyridone systems include:

Influence of Environment: The tautomeric equilibrium is highly sensitive to the environment. wayne.edu In the gas phase, the hydroxy-pyridine (lactim) form may be more stable, whereas in polar solvents, the pyridone (lactam) form is often favored due to better solvation of the more polar structure. researchgate.net

Computational Accuracy: Accurate prediction requires high-level calculations that include electron correlation and polarization basis sets. wayne.edu Studies have shown that both implicit continuum solvent models and the inclusion of explicit solvent molecules are sometimes necessary to reproduce experimental observations accurately. mdpi.com

Conformational analysis, particularly for substituted derivatives, involves mapping the potential energy surface as a function of rotatable bonds to identify the most stable conformers. This is a prerequisite for meaningful molecular docking and QSAR studies.

Molecular Modeling for Ligand-Target Interactions

Molecular modeling techniques are indispensable in modern drug discovery for predicting how a ligand, such as a Pyrido[3,2-d] nih.govnih.govnih.govtriazin-4-one derivative, interacts with a biological target, typically a protein or enzyme.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-target recognition. For derivatives of the pyrido[3,2-d] nih.govnih.govnih.govtriazine scaffold, docking studies have been used to identify key interactions with protein kinases like Pim-1. nih.govresearchgate.net

The typical workflow involves:

Preparation: Obtaining the 3D structures of the protein (often from the Protein Data Bank) and the ligand.

Docking: Placing the ligand into the protein's active site in various conformations and orientations using a scoring function to rank the potential binding modes.

Analysis: Examining the top-ranked poses to identify key non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govnih.gov For example, docking studies on Pim-1 inhibitors revealed that the nitrogen at position 3 of the pyridotriazine scaffold can form a crucial hydrogen bond with the backbone of Lys67 in the kinase hinge region. nih.gov

Following docking, Molecular Dynamics (MD) simulations are often performed to provide a more dynamic and realistic view of the ligand-protein complex. nih.govmdpi.com MD simulations track the movements of atoms over time, allowing for the assessment of the stability of the predicted binding pose and the calculation of binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.gov

Table 2: Example of Key Interactions Identified by Molecular Docking for a Pyrido[3,2-d] nih.govnih.govnih.govtriazine-based Inhibitor

Interacting Atom/Group (Ligand) Interacting Residue (Protein) Interaction Type
Nitrogen (N3) of Triazine Ring Lys67 Hydrogen Bond
Substituted Aniline (B41778) Ring Phe49 π-π Stacking

This table is interactive. You can sort and filter the data.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds.

For a series of Pyrido[3,2-d] nih.govnih.govnih.govtriazin-4-one derivatives, a QSAR study would involve:

Data Collection: Assembling a dataset of compounds with experimentally measured biological activity (e.g., IC50 values).

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields).

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with the activity. researchgate.net

Validation: Rigorously validating the model both internally (e.g., cross-validation) and externally (using a test set of compounds not used in model training) to ensure its predictive power. nih.govresearchgate.net

The resulting QSAR model can provide insights into which structural features are important for activity, guiding the design of more potent analogs. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts using GIAO)

Computational methods can accurately predict spectroscopic properties, which is invaluable for structure verification and elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum mechanical approach for calculating NMR chemical shifts. researchgate.net

The process involves:

Geometry Optimization: First, the 3D structure of the molecule is optimized, typically using DFT (e.g., at the B3LYP/6-31G(d) level).

Shielding Calculation: The GIAO method is then used with a suitable level of theory to calculate the isotropic magnetic shielding tensors for each nucleus.

Chemical Shift Prediction: The calculated shielding values (σ) are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS).

δcalc = σTMS - σiso

Comparing these calculated chemical shifts with experimental data can confirm a proposed structure or help distinguish between different isomers or tautomers. researchgate.net While there can be systematic errors, the correlation between calculated and experimental shifts is often excellent, making it a powerful tool in structural chemistry. rsc.org

Spectroscopic and Crystallographic Characterization of Pyrido 3,2 D 1 2 3 Triazin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural characterization of organic molecules, including the pyrido[3,2-d] preprints.orgurfu.rusapub.orgtriazin-4-one scaffold. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide a complete picture of the molecular structure.

1D NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, is fundamental for the initial structural assignment of pyrido[3,2-d] preprints.orgurfu.rusapub.orgtriazin-4-one derivatives.

¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For derivatives of the pyridotriazine system, aromatic protons typically appear in the downfield region (δ 7.0–9.0 ppm), with their specific chemical shifts and coupling constants (J) revealing their positions on the pyridine (B92270) ring. Protons of alkyl or aryl substituents on the core structure will have characteristic signals. For example, in a 3-methyl-2-oxo-8-p-tolyl-2H-pyrido[1,2-b] preprints.orgurfu.rumdpi.comtriazine-9-carbonitrile derivative, the methyl protons appear as singlets at δ 2.36 ppm and δ 2.43 ppm, while the aromatic protons are observed between δ 7.27 and δ 8.68 ppm. nih.gov The NH proton of the triazine ring, if present, often appears as a broad singlet at a very downfield chemical shift (δ > 10 ppm) and is exchangeable with D₂O. sapub.orgdergipark.org.tr

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The carbonyl carbon (C=O) of the triazinone ring is particularly characteristic, appearing significantly downfield (δ 150-170 ppm). nih.gov Carbons within the aromatic pyridine and triazine rings resonate in the δ 100-160 ppm range. nih.gov For instance, in a series of 5-substituted 1,3,5-triazin-2-ones, the C=O carbon appears around 158 ppm. arkat-usa.org The chemical shifts of carbons bearing substituents provide further confirmation of the structure.

Interactive Data Table: ¹H and ¹³C NMR Data for Selected Pyrido[1,2-b] preprints.orgurfu.rumdpi.comtriazine Derivatives nih.gov

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3-Methyl-2-oxo-8-p-tolyl-2H-pyrido[1,2-b] preprints.orgurfu.rumdpi.comtriazine-9-carbonitrile DMSO-d₆2.36 (s, 3H, CH₃), 2.43 (s, 3H, CH₃), 7.27 (d, 1H), 7.45 (d, 2H), 7.69 (d, 2H), 8.68 (d, 1H)17.69, 21.00 (2CH₃), 102.61, 113.81, 114.47, 128.71, 129.72, 131.60, 140.24, 141.58, 151.94, 156.53, 157.83, 159.72
8-(4-Bromophenyl)-3-methyl-2-oxo-2H-pyrido[1,2-b] preprints.orgurfu.rumdpi.comtriazine-9-carbonitrile TFA-d2.37 (s, 3H, CH₃), 7.29 (d, 1H), 7.73 (d, 2H), 7.86 (d, 2H), 8.74 (d, 1H)17.70 (CH₃), 103.30, 113.62, 114.17, 125.09, 130.78, 132.15, 133.66, 140.53, 151.78, 155.48, 158.04, 159.63
2-Oxo-3,8-diphenyl-2H-pyrido[1,2-b] preprints.orgurfu.rumdpi.comtriazine-9-carbonitrile DMSO-d₆7.37 (d, 1H), 7.58 (t, 2H), 7.63 (t, 1H), 7.67–7.68 (m, 3H), 7.82–7.84 (m, 2H), 8.24 (d, 2H), 8.52 (d, 1H)102.83, 114.19, 114.29, 128.25, 128.72, 129.16, 129.52, 131.32, 131.53, 134.46, 140.69, 151.16, 152.51, 156.61, 158.75

2D NMR experiments are indispensable for confirming the complex structures of fused heterocyclic systems by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to piece together fragments of the molecule. It is particularly useful for assigning protons on the pyridine ring by showing which protons are adjacent to one another.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning quaternary carbons (carbons with no attached protons) and for linking different structural fragments together, such as connecting substituents to the correct positions on the pyridotriazine core. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, simplifying the assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum. preprints.org

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is used to determine spatial proximity between protons, regardless of whether they are bonded. This is vital for determining stereochemistry and the conformation of the molecule in solution. mdpi.com

For a novel pyrido[4,3-e] preprints.orgurfu.rumdpi.comtriazino[3,2-c] preprints.orgurfu.rumdpi.comthiadiazine 6,6-dioxide system, a combination of COSY, ROESY, and HMBC experiments was used to definitively confirm the structure of the new heterocyclic ring system. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion (M⁺), allowing for the determination of the molecular formula. nih.gov The mass spectrum of a related pyridopyrimidine derivative showed the correct molecular ion peak at m/z = 330, which was also the base peak, confirming its molecular weight. sapub.org

Fragmentation Analysis: Under electron impact (EI) ionization, the molecular ion often fragments in a predictable manner. The analysis of these fragments provides valuable structural information. For 1,3,5-triazin-2-one derivatives, common fragmentation pathways include the loss of the substituent at the 5-position and extrusion/ring-contraction processes that result in 3- and 4-membered ring fragments. arkat-usa.org In the mass spectra of some 1,2,4-triazino-[2,1-a]-1,2,4-triazine derivatives, fragmentation was observed to proceed via the loss of small molecules like ketene (B1206846) (CH₂CO) from N-acetylated derivatives, followed by further breakdown of the heterocyclic core. derpharmachemica.com The presence of sulfur or halogen atoms leads to characteristic isotopic patterns (e.g., M+2 peaks) that are readily identifiable. sapub.org

Interactive Data Table: Mass Spectrometry Data for Selected Fused Triazine Derivatives

Compound ClassIonization MethodKey ObservationsReference
Pyrido[1,2-b] preprints.orgurfu.rumdpi.comtriazinesEIMolecular ion peaks (M⁺) observed, confirming molecular weight. nih.gov
Pyrido[2,3-d]pyrimidinesEICorrect molecular ion peak observed, often as the base peak (100% relative abundance). sapub.org
1,3,5-Triazin-2-onesEILoss of the 5-substituent; extrusion/ring-contraction processes. arkat-usa.org
1,2,4-Triazino-[2,1-a]-1,2,4-triazinesEILoss of small molecules (NH₂, CH₂CO); fragmentation of the fused ring system. derpharmachemica.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the pyrido[3,2-d] preprints.orgurfu.rusapub.orgtriazin-4-one core and its derivatives, key vibrational bands are characteristic.

C=O Stretching: The carbonyl group of the triazinone ring gives rise to a strong absorption band typically in the range of 1650-1720 cm⁻¹. sapub.orgnih.gov In some pyrido[2,3-d]pyrimidine (B1209978) derivatives, this band was observed at 1692 cm⁻¹. sapub.org

N-H Stretching: If the triazine ring contains an N-H group, a moderate absorption band is expected in the region of 3100-3500 cm⁻¹. sapub.orgresearchgate.net

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the triazine ring and the C=C bonds of the pyridine ring typically appear in the 1400-1650 cm⁻¹ region. mdpi.com

C≡N Stretching: For derivatives containing a nitrile group, a sharp, medium-intensity band is observed around 2210-2235 cm⁻¹. sapub.orgnih.gov

Interactive Data Table: Characteristic IR Absorption Bands for Pyrido[3,2-d] preprints.orgurfu.rusapub.orgtriazin-4-one Analogs

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference
Carbonyl (Amide)C=O Stretch1650 - 1720 sapub.orgnih.gov
Amine/AmideN-H Stretch3100 - 3500 sapub.orgresearchgate.net
NitrileC≡N Stretch2208 - 2235 sapub.orgnih.gov
Aromatic RingsC=C / C=N Stretch1400 - 1650 mdpi.com

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique yields detailed data on bond lengths, bond angles, and intermolecular interactions.

For a related 1,2,4-triazolo[4,3-a]pyridine derivative, X-ray studies showed that the compound crystallizes in the monoclinic system with a P2₁/n space group. mdpi.com The analysis revealed an almost planar conformation, with a small dihedral angle between the fused pyridine and triazole rings. mdpi.com In another study on a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, the compound crystallized in the triclinic crystal system (P-1 space group). mdpi.com The analysis confirmed the connectivity of the fused rings and detailed the intermolecular interactions, such as π–π stacking, which govern the crystal packing. mdpi.com Such analyses are crucial for confirming the regiochemistry of synthesis and understanding the supramolecular chemistry of these heterocyclic systems.

Interactive Data Table: Example Crystallographic Data for a Related Triazolo Compound mdpi.com

ParameterValue
CompoundSubstituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)100.5010(10)
β (°)98.6180(10)
γ (°)103.8180(10)
V (ų)900.07(5)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The experimentally determined percentages are compared with the values calculated from the proposed molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. This method is routinely used to support the structures of newly synthesized pyrido[3,2-d] preprints.orgurfu.rusapub.orgtriazin-4-one derivatives and other novel heterocyclic compounds. urfu.rusapub.orgdergipark.org.trresearchgate.net

For example, in the characterization of a novel pyrido[4,3-e] preprints.orgurfu.rumdpi.comtriazino[3,2-c] preprints.orgurfu.rumdpi.comthiadiazine derivative, the calculated values for C, H, and N were confirmed by the found experimental values, thus verifying the assigned molecular formula. mdpi.com

Interactive Data Table: Example Elemental Analysis Data urfu.ru

CompoundMolecular FormulaCalculated (%)Found (%)
Derivative 1 C₁₁H₁₂N₄O₂SC, 49.99; H, 4.58; N, 21.20C, 50.11; H, 4.56; N, 21.41
Derivative 2 C₁₁H₁₁FN₄O₂SC, 46.80; H, 3.93; N, 19.85C, 46.79; H, 3.94; N, 20.06
Derivative 3 C₁₁H₁₁N₅O₄SC, 42.71; H, 3.58; N, 22.64C, 42.84; H, 3.59; N, 22.87

Potential Applications of Pyrido 3,2 D 1 2 3 Triazin 4 One Scaffolds in Advanced Chemical Sciences

Role in the Development of New Chemical Entities (NCEs) for Medicinal Chemistry Research

The pyrido[3,2-d] nih.govtandfonline.comresearchgate.nettriazin-4-one core is of significant interest in medicinal chemistry for the design of New Chemical Entities (NCEs). Its rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse intermolecular interactions with biological targets, making it an attractive pharmacophore.

Derivatives of this scaffold have been investigated for various therapeutic applications, most notably in oncology. For instance, a series of substituted pyrido[3,2-d]-1,2,3-triazines were designed and synthesized as potential inhibitors of Pim-1 kinase, a target implicated in prostate cancer. Several of these compounds demonstrated potent in vitro inhibitory activity against Pim-1 and exhibited anti-proliferative effects on human prostate cancer cell lines. Structure-activity relationship (SAR) studies revealed that substitutions at the C-6 position were crucial for both kinase inhibition and antiproliferative activity.

Furthermore, related pyridotriazine structures have been explored as inhibitors of other important cancer-related kinases. For example, substituted pyrido[3,2-d]-1,2,3-triazines have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. One derivative, 6-chloro-4-(3-trifluoromethylanilino)-pyrido[3,2-d] nih.govtandfonline.comresearchgate.nettriazin, showed significant inhibitory activity against VEGFR-2 and potent growth inhibition of human microvascular endothelial cells (MVECs). nih.gov

The versatility of the pyridotriazine scaffold is further highlighted by the synthesis of related fused systems with anticancer properties. Novel pyrido[4,3-e] nih.govtandfonline.comnih.govtriazino[3,2-c] nih.govtandfonline.comnih.govthiadiazine 6,6-dioxides have shown moderate anticancer activity against human cancer cell lines such as HCT-116, MCF-7, and HeLa. nih.gov

Below is a table summarizing the biological activity of selected pyridotriazinone and related derivatives:

Compound IDScaffold TypeTargetBiological Activity (IC₅₀)Cancer Cell LineReference
6b Pyrido[3,2-d]-1,2,3-triazinePim-1 Kinase0.69 µM-
6h Pyrido[3,2-d]-1,2,3-triazinePim-1 Kinase0.60 µM-
6m Pyrido[3,2-d]-1,2,3-triazinePim-1 Kinase0.80 µM-
6j Pyrido[3,2-d]-1,2,3-triazine--PC-3
11d 6-chloro-pyrido[3,2-d]-1,2,3-triazineVEGFR-2 KinaseMore active than PTK787 in cell growth inhibitionMVECs nih.gov

Contributions to Agrochemical Research and Development

The pyridotriazine heterocyclic system has also been explored for its potential in agrochemical research, particularly in the development of new herbicides. While research on the specific 3H,4H-Pyrido[3,2-d] nih.govtandfonline.comresearchgate.nettriazin-4-one scaffold is limited in this area, studies on structurally related pyridopyrimidines and other triazines have demonstrated promising herbicidal activity.

These compounds often act by inhibiting crucial plant enzymes. For example, novel pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids have been synthesized and identified as potent inhibitors of protoporphyrinogen (B1215707) oxidase (PPO). researchgate.net PPO is a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathway in plants, and its inhibition leads to the accumulation of phototoxic intermediates, resulting in rapid plant death. One of the most potent compounds in this series, 11q , exhibited a Kᵢ value of 0.0074 μM against tobacco PPO, which was six times more active than the commercial herbicide flumioxazin. researchgate.net This compound demonstrated a broad spectrum of weed control in both pre- and post-emergence applications. researchgate.net

Another mode of action for herbicidal pyridotriazine analogs involves the disruption of pyrimidine (B1678525) biosynthesis. A novel class of herbicides was identified to target dihydroorotate (B8406146) dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway. nih.gov This represents a new mode of action for herbicides, which is crucial for combating the growing problem of weed resistance to existing herbicides. nih.gov

The following table details the herbicidal activity of a selected pyridopyrimidine derivative:

Compound IDScaffold TypeTarget EnzymeActivityApplicationReference
11q Pyrido[2,3-d]pyrimidine-2,4-dioneProtoporphyrinogen Oxidase (PPO)Kᵢ = 0.0074 µMPre- and post-emergence weed control researchgate.net

Utility as Molecular Probes in Biological Systems

While direct applications of 3H,4H-Pyrido[3,2-d] nih.govtandfonline.comresearchgate.nettriazin-4-one derivatives as molecular probes are not yet extensively documented, the inherent properties of the broader class of fused pyridine-azine systems suggest significant potential in this area. The development of fluorescent molecular probes is crucial for visualizing and understanding complex biological processes at the molecular level.

The rigid, planar structure of the pyridotriazinone scaffold can serve as a good foundation for a fluorophore. The photophysical properties of such molecules can be tuned by chemical modification. For instance, the introduction of electron-donating and electron-accepting groups can induce intramolecular charge transfer (ICT) upon photoexcitation, often leading to fluorescence. The fluorescence emission of such probes can be sensitive to the polarity of their microenvironment, allowing them to report on changes in cellular compartments or the binding to biomolecules.

Studies on related heterocyclic systems, such as dipyrido[3,2-a:2',3'-c]phenazine (dppz) derivatives, have shown that these molecules can exhibit strong fluorescence with high quantum yields. researchgate.net The fluorescence properties of these compounds make them suitable for applications such as DNA intercalators and cellular imaging agents. Similarly, pyranoindole derivatives, which also feature fused heterocyclic rings, have been shown to be efficient fluorophores with large Stokes shifts, making them promising candidates for biological imaging. mdpi.com

Given these precedents, it is conceivable that appropriately functionalized Pyrido[3,2-d] nih.govtandfonline.comresearchgate.nettriazin-4-one derivatives could be developed as novel fluorescent probes for studying enzyme activity, receptor binding, or other biological phenomena.

Broader Significance in Materials Science and Organic Synthesis

The significance of the Pyrido[3,2-d] nih.govtandfonline.comresearchgate.nettriazin-4-one scaffold extends beyond biological applications into the realms of materials science and as a versatile intermediate in organic synthesis.

In materials science, nitrogen-rich heterocyclic compounds are of interest for the development of advanced organic materials. The triazine core, a key component of the pyridotriazinone scaffold, is known to be electron-deficient. When incorporated into a larger π-conjugated system with electron-donating moieties, it can give rise to materials with interesting photophysical and electrochemical properties. Such donor-π-acceptor (D-π-A) molecules can exhibit strong intramolecular charge transfer, making them suitable for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). nih.gov The tunable electronic properties of the pyridotriazinone system could therefore be exploited to create new materials for organic electronics.

From the perspective of organic synthesis, the Pyrido[3,2-d] nih.govtandfonline.comresearchgate.nettriazin-4-one scaffold serves as a valuable building block for the construction of more complex molecules. The presence of multiple reaction sites on the heterocyclic core allows for a variety of chemical transformations. For example, the synthesis of various derivatives for medicinal and agrochemical studies has demonstrated that the scaffold can be readily functionalized at different positions, leading to a diverse library of compounds. nih.govnih.govnih.gov The synthetic accessibility and the ability to introduce a wide range of substituents make this scaffold a powerful tool for chemists to create novel molecular architectures with tailored properties. The development of efficient synthetic routes to these fused heterocyclic systems, such as those involving Niementowski-type ring condensation, further enhances their utility in synthetic chemistry.

Challenges and Future Research Directions for Pyrido 3,2 D 1 2 3 Triazin 4 One Chemistry

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the advancement of pyrido[3,2-d] mdpi.commdpi.comresearchgate.nettriazin-4-one chemistry is the development of synthetic routes that are not only efficient but also environmentally benign. Traditional synthetic methods often rely on harsh reaction conditions, hazardous solvents, and multi-step processes that can be time-consuming and generate significant chemical waste.

Future research must focus on "green chemistry" principles to overcome these limitations. researchgate.net This involves exploring alternative solvents, energy sources, and catalytic systems. mdpi.commdpi.com Key areas for development include:

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically shorten reaction times and often leads to higher yields and purer products compared to conventional heating methods. nih.gov

Sustainable Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, bio-based solvents (e.g., eucalyptol), or polyethylene (B3416737) glycol (PEG) is crucial for reducing environmental impact. mdpi.comresearchgate.net

Heterogeneous Catalysis: Employing solid-supported catalysts can simplify product purification, as the catalyst can be easily removed by filtration and often reused, contributing to a more sustainable process. nih.govresearchgate.net

Sustainable StrategyObjectivePotential AdvantageRelevant Research Area
One-Pot SynthesisCombine multiple reaction steps into a single operation.Reduced solvent waste, time, and purification steps.Fused polycyclic heterocycles. mdpi.com
Microwave IrradiationUtilize microwave energy for rapid heating.Faster reactions, higher yields, and improved purity. nih.govSynthesis of pyrimidine (B1678525) and indole (B1671886) derivatives. mdpi.comnih.gov
Green SolventsReplace hazardous organic solvents with eco-friendly alternatives.Reduced toxicity and environmental pollution. mdpi.comN-heterocycle synthesis in water, PEG, and bio-solvents. mdpi.com
Heterogeneous CatalysisUse solid-phase catalysts that are easily separable.Catalyst recyclability and simplified product work-up. researchgate.netMetal-catalyzed cyclization for N-heterocycles. researchgate.net

Exploration of Novel Reaction Pathways and Reactivity Patterns

A thorough understanding of the reactivity of the pyrido[3,2-d] mdpi.commdpi.comresearchgate.nettriazin-4-one scaffold is essential for creating diverse libraries of compounds for biological screening. While initial syntheses have established the core structure, the full range of its chemical behavior remains largely unexplored.

Future investigations should focus on:

Functionalization of the Core Structure: Developing methodologies to selectively introduce a variety of substituents at different positions of the pyridotriazine ring system is critical. This will allow for the systematic exploration of structure-activity relationships (SAR).

Ring Transformation Reactions: Investigating reactions that could transform the triazinone ring or the fused pyridine (B92270) ring would open doors to entirely new heterocyclic systems, potentially with unique biological properties.

Photochemical Reactions: The use of light to induce novel chemical reactions, such as cycloadditions or rearrangements, could lead to complex molecular architectures that are inaccessible through traditional thermal methods. nih.govrsc.org

Reactions with Nucleophiles and Electrophiles: A systematic study of how the electron-deficient triazine ring and the pyridine ring react with various nucleophiles and electrophiles will provide a predictive framework for its chemical behavior. researchgate.net

Deeper Understanding of Molecular Interactions and Biological Mechanisms of Action

While some derivatives of the related pyrido[3,2-d]-1,2,3-triazine scaffold have shown promise as inhibitors of enzymes like Pim-1 kinase, a detailed understanding of their molecular interactions and mechanisms of action is often lacking. researchgate.netnih.gov To move from promising hits to viable drug candidates, a deeper biological investigation is necessary.

Future research in this area should prioritize:

Target Identification and Validation: For compounds that show interesting biological activity, identifying the specific protein target is paramount. Subsequent validation experiments are needed to confirm that interaction with this target is responsible for the observed cellular effects.

X-ray Crystallography and NMR Spectroscopy: Obtaining crystal structures of pyrido[3,2-d] mdpi.commdpi.comresearchgate.nettriazin-4-one derivatives in complex with their biological targets can provide atomic-level insights into the binding mode. nih.gov This information is invaluable for structure-based drug design.

Mechanism of Action Studies: Beyond target binding, it is important to understand the downstream consequences. This includes investigating effects on signaling pathways, cell cycle progression, and induction of apoptosis. For example, Western blot assays can reveal changes in protein phosphorylation levels, indicating pathway modulation. nih.gov

Exploration of New Therapeutic Areas: While initial studies have focused on cancer, the unique electronic and structural properties of this scaffold suggest it may have applications in other diseases, such as viral infections, inflammation, or neurological disorders. nih.gov

Research AreaMethodologyObjectiveExample from Related Scaffolds
Target Binding AnalysisMolecular Docking, X-ray CrystallographyTo visualize and understand the specific interactions between the compound and its protein target.Docking studies of pyrido[3,2-d]-1,2,3-triazines showed hydrogen bonding with Lys67 and π-π stacking with Phe49 in the Pim-1 kinase binding site. nih.gov
Mechanism of ActionWestern Blot, Cell Cycle Analysis, Apoptosis AssaysTo determine the downstream cellular effects of target inhibition.A pyrido[3,2-d]-1,2,3-triazine derivative decreased levels of p-BAD and p-4E-BP1, downstream targets of Pim-1 kinase. nih.gov
Biological Activity ScreeningIn vitro assays against various cell lines or enzymes.To identify potential therapeutic applications and establish structure-activity relationships (SAR).Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were evaluated for anti-proliferative activity against multiple cancer cell lines (A-549, PC-3, HCT-116, MCF-7). nih.gov

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The traditional approach to drug discovery, which relies heavily on synthesizing and screening large numbers of compounds, is both costly and time-consuming. The integration of computational methods into the drug design process offers a more rational, efficient, and targeted approach. nih.govresearchgate.net

The future of designing novel pyrido[3,2-d] mdpi.commdpi.comresearchgate.nettriazin-4-one derivatives will depend on a synergistic combination of computational and experimental techniques:

Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, computational docking can be used to predict how different pyrido[3,2-d] mdpi.commdpi.comresearchgate.nettriazin-4-one analogues will bind. nih.gov This allows chemists to prioritize the synthesis of compounds that are most likely to be active.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, models can be built based on the chemical features of known active molecules. emanresearch.org Techniques like pharmacophore modeling can identify the essential spatial arrangement of features required for biological activity, guiding the design of new compounds with similar properties. emanresearch.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. jddhs.com These models can then be used to predict the activity of new, unsynthesized analogues.

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule before it is synthesized. nih.gov This helps to identify and eliminate compounds with poor pharmacokinetic profiles early in the discovery process, saving significant resources.

By embracing these advanced methodologies, researchers can accelerate the discovery and optimization of new drug candidates based on the pyrido[3,2-d] mdpi.commdpi.comresearchgate.nettriazin-4-one scaffold, bringing novel therapeutics from the laboratory to the clinic more efficiently.

Q & A

Q. What are the standard methodologies for synthesizing 3H,4H-Pyrido[3,2-d][1,2,3]triazin-4-one, and how can synthesis yields be optimized?

Synthesis typically involves multi-step heterocyclic reactions, such as cyclocondensation of pyridine derivatives with triazine precursors. Key steps include:

  • Cyclization : Using catalysts like Pd(OAc)₂ or CuI under inert atmospheres to promote ring closure .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
  • Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 for amine to carbonyl precursors) and reaction temperatures (e.g., 80–100°C for 12–24 hours). Parallel experiments with controlled variables (solvent polarity, catalyst loading) are recommended to identify optimal conditions .

Q. How should researchers design initial experimental protocols to characterize the compound’s physicochemical properties?

A tiered analytical approach is critical:

Structural Confirmation :

  • NMR (¹H, ¹³C, DEPT-135) to verify ring substitution patterns.
  • HRMS (High-Resolution Mass Spectrometry) for molecular formula validation.

Thermal Stability :

  • DSC/TGA (Differential Scanning Calorimetry/Thermogravimetric Analysis) to assess decomposition temperatures.

Solubility :

  • Phase-solubility studies in buffers (pH 1.2–7.4) using HPLC-UV quantification .

Q. What foundational theories guide the design of biological activity assays for this compound?

Structure-Activity Relationship (SAR) models are essential. For example:

  • Receptor Binding : Molecular docking simulations (AutoDock Vina) to predict interactions with kinase domains.
  • In Vitro Assays : Enzyme inhibition assays (e.g., IC₅₀ determination for kinases like EGFR) using fluorogenic substrates.
    Theoretical frameworks from medicinal chemistry, such as Lipinski’s Rule of Five, should inform solubility and permeability testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values across studies)?

Methodological reconciliation involves:

  • Standardized Protocols : Repeating assays under uniform conditions (e.g., ATP concentration in kinase assays).
  • Orthogonal Validation : Cross-verifying results with alternative techniques (e.g., SPR for binding affinity vs. enzymatic assays).
  • Meta-Analysis : Statistically aggregating data from multiple studies (fixed-effects models) to identify outliers and systemic biases .

Q. What advanced computational strategies are recommended for elucidating the compound’s mechanism of action?

  • QM/MM Simulations : Hybrid quantum mechanics/molecular mechanics to study transition states in enzymatic reactions.
  • MD Simulations : Microsecond-scale molecular dynamics (GROMACS/AMBER) to analyze conformational stability in biological membranes.
  • Network Pharmacology : Systems biology approaches (Cytoscape) to map multi-target interactions .

Q. How should researchers design a longitudinal study to assess the compound’s metabolic stability?

  • In Vitro Systems : Use hepatocyte suspensions (human/rat) with LC-MS/MS to monitor metabolite formation (0–24 hr).
  • In Vivo Models : Administer the compound to Sprague-Dawley rats (IV/PO) and collect plasma/bile samples at intervals (0–48 hr).
  • Data Analysis : Non-compartmental pharmacokinetic modeling (WinNonlin) to calculate t₁/₂, AUC, and CL .

Q. What methodological frameworks support the integration of multi-omics data (e.g., transcriptomics, proteomics) in toxicity studies?

  • Pathway Enrichment Analysis : Tools like DAVID or Metascape to identify overrepresented pathways in RNA-seq data.
  • Proteomics Integration : STRING database for protein interaction networks correlated with toxicity endpoints (e.g., oxidative stress markers).
  • Systems Toxicology : Bayesian network models to predict hepatotoxicity from multi-omics signatures .

Methodological Recommendations

  • Experimental Design : Use a mixed-methods approach (e.g., embedded experimental design) to triangulate quantitative bioactivity data with qualitative mechanistic insights .
  • Theoretical Alignment : Ground studies in established frameworks (e.g., transition-state theory for enzymatic inhibition) to ensure academic rigor .
  • Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.